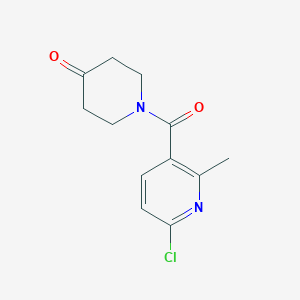

1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone

Description

1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone is a heterocyclic compound featuring a 4-piperidinone core linked to a substituted nicotinoyl group. The nicotinoyl moiety is a pyridine ring substituted with a chlorine atom at position 6 and a methyl group at position 2. The compound’s reactivity and biological activity are influenced by the electron-withdrawing chlorine and electron-donating methyl groups, which modulate the carbonyl group’s electrophilicity and overall solubility .

Properties

Molecular Formula |

C12H13ClN2O2 |

|---|---|

Molecular Weight |

252.69 g/mol |

IUPAC Name |

1-(6-chloro-2-methylpyridine-3-carbonyl)piperidin-4-one |

InChI |

InChI=1S/C12H13ClN2O2/c1-8-10(2-3-11(13)14-8)12(17)15-6-4-9(16)5-7-15/h2-3H,4-7H2,1H3 |

InChI Key |

AFNJMQQFERILMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)C(=O)N2CCC(=O)CC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-2-methylnicotinic acid with piperidinone under specific reaction conditions. The process typically requires the use of a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.

Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Development

1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone is primarily investigated for its pharmaceutical applications , particularly as a candidate for developing drugs targeting various diseases. Its structural characteristics suggest it may interact with multiple biological targets, making it a versatile compound in drug design.

Research has shown that 1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone exhibits significant biological activity , including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by targeting pathways involved in cell proliferation and survival.

- Neuroprotective Effects : Its interaction with neurotransmitter systems could offer protective effects against neurodegeneration.

Synthesis and Structure-Activity Relationship

The synthesis of 1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone typically involves multi-step reactions that allow for structural modifications. This flexibility in synthesis facilitates the exploration of structure-activity relationships (SAR), which is crucial for optimizing the compound's biological activity.

Key Steps in Synthesis

- Formation of the piperidinone framework.

- Introduction of the 6-chloro-2-methylnicotinoyl group through acylation or other coupling methods.

- Purification and characterization using techniques like NMR and mass spectrometry.

Comparative Analysis with Related Compounds

To understand the potential of 1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone, it is beneficial to compare it with structurally related compounds. Below is a table summarizing some notable analogs:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Methylpyridin-4-yl)-4-piperidinone | Contains a methyl group on pyridine | Lacks chlorine substitution |

| 6-Chloronicotinic acid | Chlorinated pyridine derivative | Acidic functional group |

| 2-Methylpyridine | Simple pyridine derivative | No piperidine component |

This comparative analysis highlights how the unique substitution pattern of 1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone may enhance its biological activity compared to simpler analogs.

Case Studies

Several case studies have explored the applications of similar compounds in clinical settings:

- Cancer Treatment : Analogous compounds have shown promise in clinical trials targeting specific cancer types, demonstrating the potential for 1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone to be developed into effective anticancer agents.

- Neurodegenerative Disorders : Research into related piperidine derivatives has indicated potential benefits in treating diseases like Alzheimer's, suggesting a pathway for further exploration with this compound.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-(2-Chloropyridine-3-carbonyl)-4-piperidinone

- Structure: Pyridine ring with chlorine at position 2 and a carbonyl linkage to 4-piperidinone.

- Key Differences: The target compound has chlorine at position 6 and a methyl group at position 2 of the pyridine, whereas this analog has chlorine at position 2.

- Molecular Weight : 238.67 g/mol (vs. ~252.7 g/mol for the target compound, assuming additional methyl group).

1-(4-Chlorobenzoyl)-4-piperidinone

- Structure: Benzene ring substituted with chlorine at position 4, linked via carbonyl to 4-piperidinone.

- Key Differences: Replacement of pyridine (nicotinoyl) with benzene (benzoyl) eliminates the nitrogen’s electron-withdrawing effect, reducing polarity.

- Molecular Weight : 237.68 g/mol.

1-(5-Ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)-4-piperidinone

- Structure : Pyrimidine ring substituted with ethyl, hydroxy, and methyl groups.

- Key Differences : The pyrimidine core is more electron-deficient than pyridine, altering reactivity. The hydroxy group introduces hydrogen-bonding capacity, which could enhance solubility but reduce metabolic stability compared to the target compound .

Heterocycle Variations

1-(3-Thiophen-3-yl-benzoyl)-4-piperidinone

- Structure: Benzene ring linked to a thiophene group and 4-piperidinone.

- Key Differences : Thiophene’s sulfur atom contributes to π-electron delocalization, differing from pyridine’s nitrogen. This may influence aromatic stacking interactions in biological systems .

EF24 ((3E,5E)-3,5-bis[(2-fluorophenyl)methylene]-4-piperidinone)

- Structure: 4-piperidinone core with fluorophenyl groups.

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone | Pyridine | 6-Cl, 2-CH₃ | ~252.7 | Balanced lipophilicity, moderate reactivity |

| 1-(2-Chloropyridine-3-carbonyl)-4-piperidinone | Pyridine | 2-Cl | 238.67 | Higher dipole, potential steric hindrance |

| 1-(4-Chlorobenzoyl)-4-piperidinone | Benzene | 4-Cl | 237.68 | Increased lipophilicity, reduced polarity |

| EF24 | 4-Piperidinone | Bis(2-fluorophenyl) | 335.31 | High rigidity, enhanced membrane uptake |

Biological Activity

1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed exploration of its biological activity, synthesis, and implications based on available research findings.

Chemical Structure and Properties

1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone is characterized by the presence of a piperidinone moiety and a chloro-substituted nicotinoyl group. The structural formula can be represented as follows:

This compound exhibits properties typical of both piperidine derivatives and nicotinic acid derivatives, which are known for their diverse biological activities.

Biological Activity

The biological activity of 1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone is primarily linked to its interaction with various biological targets, including receptors and enzymes involved in key physiological processes. Notable activities include:

- Antimicrobial Activity : Research indicates that derivatives of piperidinone exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

- Neuropharmacological Effects : Compounds with a piperidine structure are often explored for their potential in treating neurological disorders. They may act as antagonists or agonists at nicotinic acetylcholine receptors, which are implicated in conditions like Alzheimer's disease and schizophrenia .

- Anti-Cancer Potential : There is evidence suggesting that compounds similar to 1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone can inhibit pathways associated with tumor growth, such as the PI3K-AKT-mTOR signaling pathway. This pathway is frequently overactivated in various cancers, making its inhibition a target for therapeutic intervention .

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of several piperidinone derivatives against common pathogens. The results indicated that certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting a potential role for 1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone in antibiotic development.

- Neuroprotective Effects : Research into the neuroprotective effects of piperidine derivatives revealed that they could potentially mitigate neurodegeneration by modulating neurotransmitter systems. In vitro studies demonstrated that these compounds could enhance synaptic plasticity, which is crucial for learning and memory functions .

- Cancer Cell Line Studies : In vitro studies on cancer cell lines have shown that similar compounds can induce apoptosis in malignant cells while sparing normal cells. This selective cytotoxicity highlights their potential as anti-cancer agents .

Synthesis Methods

The synthesis of 1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Aza-Michael Addition : This method allows for the introduction of various substituents onto the piperidine ring, enhancing the biological activity of the resultant compound .

- N-acylation Reactions : The acylation of piperidinones with chloro-substituted nicotinic acids has been shown to yield high-purity products with significant biological activity .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone with high purity?

- Methodological Answer : Synthesis should begin with optimizing reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to minimize by-products. Use column chromatography or recrystallization for purification, followed by characterization via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm purity ≥95% . Monitor intermediates using mass spectrometry (MS) to ensure stepwise fidelity.

Q. How can researchers establish a theoretical framework for studying this compound’s reactivity?

- Methodological Answer : Base the framework on density functional theory (DFT) calculations to predict electrophilic/nucleophilic sites. Cross-validate computational results with experimental data (e.g., reaction kinetics or spectroscopic analysis). Use concepts like frontier molecular orbitals to explain reactivity patterns .

Q. What analytical techniques are critical for structural elucidation of 1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone?

- Methodological Answer :

- NMR : Assign peaks using - and -NMR, focusing on the piperidinone ring (δ ~2.5–3.5 ppm) and nicotinoyl carbonyl (δ ~170 ppm).

- FTIR : Confirm C=O stretching (~1650–1750 cm) and C-Cl bonds (~550–850 cm).

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline forms .

Q. How should researchers design experiments to study solubility and stability in aqueous media?

- Methodological Answer : Conduct shake-flask experiments across pH gradients (1–14) to measure solubility. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Analyze degradation products via LC-MS to identify hydrolytic or oxidative pathways .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets?

- Methodological Answer : Employ molecular docking (AutoDock Vina or Schrödinger) using protein structures from the PDB. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Incorporate molecular dynamics simulations to assess conformational stability .

Q. How can researchers resolve contradictions in experimental vs. theoretical data for reaction mechanisms?

- Methodological Answer : Apply kinetic isotope effects (KIE) or Hammett plots to validate mechanistic hypotheses. Use stopped-flow spectroscopy for real-time monitoring of intermediates. Compare DFT-derived transition states with experimental activation energies .

Q. What factorial design approaches optimize reaction yields for scaled-up synthesis?

- Methodological Answer : Implement a Box-Behnken or central composite design to test variables: catalyst loading, solvent ratio, and reaction time. Use response surface methodology (RSM) to identify optimal conditions. Validate with three independent replicates to ensure reproducibility .

Q. How to design a comparative study between 1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone and its analogs?

- Methodological Answer : Select analogs with variations in the chloro-methyl group or piperidinone ring. Use principal component analysis (PCA) to correlate structural features with bioactivity. Perform in vitro assays (e.g., enzyme inhibition) and compare IC values .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.